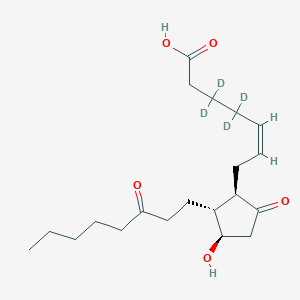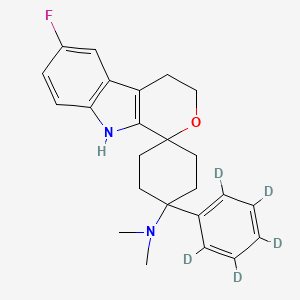
Cebranopadol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cebranopadol-d5 is a deuterated analog of cebranopadol, a novel first-in-class analgesic with highly potent agonistic activity at nociceptin/orphanin FQ peptide and opioid receptors . This compound is designed to provide effective pain relief with a better side effect profile compared to traditional opioids .
Preparation Methods
The synthesis of cebranopadol-d5 involves the incorporation of deuterium atoms into the cebranopadol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Chemical Reactions Analysis
Cebranopadol-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cebranopadol-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of cebranopadol.
Biology: Employed in biological studies to understand the interaction of cebranopadol with various receptors and its effects on cellular processes.
Medicine: Investigated for its potential use in pain management, particularly in conditions where traditional opioids are less effective or have undesirable side effects.
Industry: Utilized in the development of new analgesic drugs with improved efficacy and safety profiles.
Mechanism of Action
Cebranopadol-d5 exerts its effects by binding to and activating multiple opioid receptors, including the mu, delta, and kappa opioid receptors, as well as the nociceptin/orphanin FQ peptide receptor . This multi-receptor activity results in potent analgesic effects with a reduced risk of side effects such as respiratory depression and addiction .
Comparison with Similar Compounds
Cebranopadol-d5 is unique in its multi-receptor activity, which distinguishes it from other opioid analgesics that typically target only one or two receptors. Similar compounds include:
Morphine: A traditional opioid that primarily targets the mu opioid receptor.
Fentanyl: A synthetic opioid that also primarily targets the mu opioid receptor but is much more potent than morphine.
Buprenorphine: A partial agonist at the mu opioid receptor and an antagonist at the kappa opioid receptor.
This compound’s ability to activate multiple receptors provides a broader range of analgesic effects and a better side effect profile compared to these traditional opioids .
Properties
Molecular Formula |
C24H27FN2O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
6-fluoro-N,N-dimethyl-1'-(2,3,4,5,6-pentadeuteriophenyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine |
InChI |
InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
CSMVOZKEWSOFER-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCC3(CC2)C4=C(CCO3)C5=C(N4)C=CC(=C5)F)N(C)C)[2H])[2H] |
Canonical SMILES |
CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)
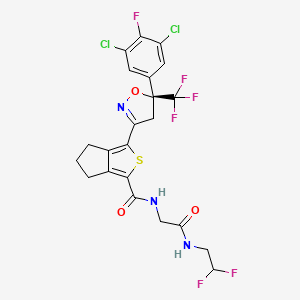

![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)
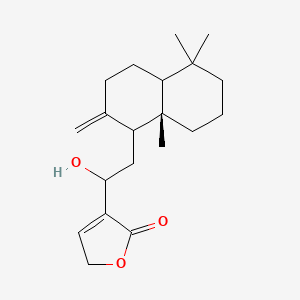
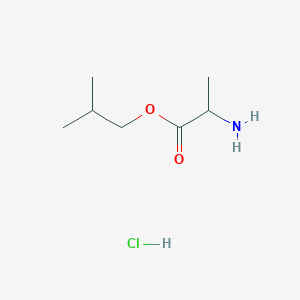
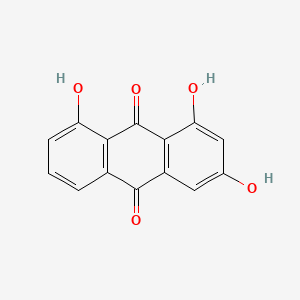
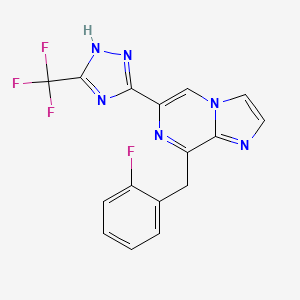

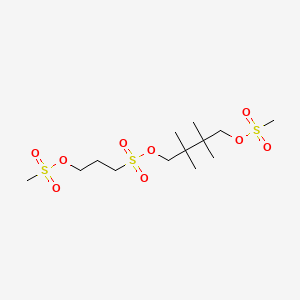
![1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12429162.png)
